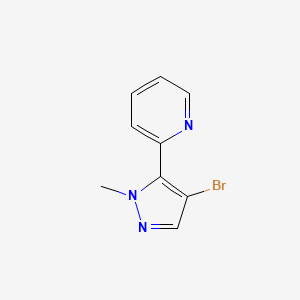
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring The presence of a bromine atom and a methyl group on the pyrazole ring makes this compound particularly interesting for various chemical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with a pyridine derivative. One common method is the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . The reaction conditions often require a solvent such as ethanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, including inhibitors and other biologically active molecules.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Material Science: It can be incorporated into polymers and other materials to impart specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the nitrogen atoms in the pyrazole and pyridine rings can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. The presence of both a bromine atom and a methyl group provides distinct chemical properties that can be leveraged in various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H8BrN3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
2-(4-bromo-2-methylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C9H8BrN3/c1-13-9(7(10)6-12-13)8-4-2-3-5-11-8/h2-6H,1H3 |
Clave InChI |
DXWRELSLSCFARC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)Br)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B13632904.png)
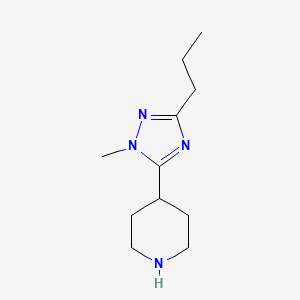


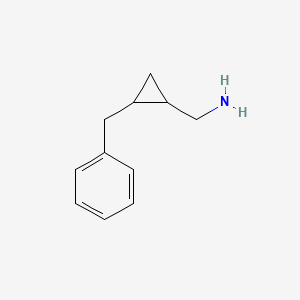
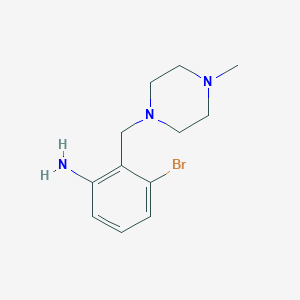



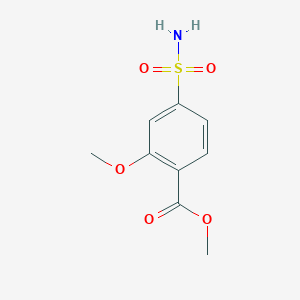
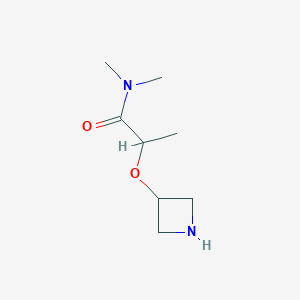
![Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13632985.png)


